1-(3-Chlorobenzoyl)-2-methylpiperazine
Description
1-(3-Chlorobenzoyl)-2-methylpiperazine is a piperazine derivative characterized by a 3-chlorobenzoyl group attached to the piperazine ring at position 1 and a methyl group at position 2. Piperazine derivatives are widely studied for their structural versatility and applications in pharmaceuticals, materials science, and industrial chemistry. The 2-methyl substitution on the piperazine ring introduces steric and electronic effects, which can alter reactivity, solubility, and intermolecular interactions . The 3-chlorobenzoyl moiety may enhance binding affinity to biological targets or influence material properties due to its electron-withdrawing nature and hydrophobic character.
Properties
IUPAC Name |
(3-chlorophenyl)-(2-methylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O/c1-9-8-14-5-6-15(9)12(16)10-3-2-4-11(13)7-10/h2-4,7,9,14H,5-6,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACCDBDANTWPPJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1C(=O)C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The nucleophilic amine group of 2-methylpiperazine attacks the electrophilic carbonyl carbon of 3-chlorobenzoyl chloride, forming an intermediate tetrahedral structure that collapses to release HCl and yield the target compound. Optimal conditions include:
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Solvent : DMF or DCM, chosen for their ability to dissolve both reactants and stabilize ionic intermediates.
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Temperature : Reflux at 80–100°C for 8–12 hours to ensure complete conversion.
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Stoichiometry : A 1:1.2 molar ratio of 2-methylpiperazine to 3-chlorobenzoyl chloride minimizes diacylation byproducts.
Purification and Yield
Post-reaction purification involves extraction with ethyl acetate or chloroform, followed by washing with water to remove residual base and acid. Vacuum distillation or recrystallization from ethanol yields the final product with a purity >95%. Reported yields range from 65% to 78%, depending on solvent choice and reaction time.
Stepwise Synthesis via Intermediate Formation
Alternative routes utilize intermediate piperazine derivatives to improve regioselectivity. A patent-described method synthesizes 1-(3-chlorophenyl)piperazine hydrochloride as a precursor, which is subsequently acylated with 3-chlorobenzoyl chloride.
Key Steps
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Synthesis of 1-(3-Chlorophenyl)piperazine Hydrochloride :
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Acylation with 3-Chlorobenzoyl Chloride :
Advantages and Limitations
This method reduces side reactions but requires additional steps, increasing synthesis time and cost. The low-temperature acylation step minimizes hydrolysis of the benzoyl chloride, enhancing yield consistency.
Optimization of Reaction Parameters
Solvent and Base Selection
| Parameter | DMF + K₂CO₃ | Dimethylbenzene + NaOH |
|---|---|---|
| Yield | 68–78% | 65% |
| Reaction Time | 10–12 hours | 18–24 hours |
| Purity | >95% | 90–93% |
DMF-based systems achieve higher yields due to superior solvation of intermediates, whereas dimethylbenzene requires longer reaction times but simplifies purification.
Temperature Effects
Elevated temperatures (80–100°C) accelerate acylation but risk decomposition of the benzoyl chloride. Lower temperatures (0–10°C) in stepwise methods improve selectivity but necessitate extended reaction durations.
Characterization and Quality Control
Spectroscopic Data
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IR Spectroscopy : A strong carbonyl (C=O) stretch at 1,630–1,650 cm⁻¹ and C-Cl stretch at 1,080–1,090 cm⁻¹ confirm successful acylation.
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¹H NMR : Peaks at δ 2.29 (s, 3H, CH₃), δ 3.31–3.75 (m, 8H, piperazine CH₂), and δ 7.4–7.5 (d, 2H, aromatic H) align with the target structure.
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Mass Spectrometry : Molecular ion peaks at m/z 252.5 ([M+H]⁺) validate the molecular formula C₁₂H₁₄ClN₂O.
Purity Assessment
Thin-layer chromatography (TLC) with chloroform-methanol (9:1) systems (Rf = 0.61–0.74) and melting point analysis (40–89°C) ensure product homogeneity.
Side Reactions and Mitigation Strategies
Common Byproducts
Solvent Recovery
DMF and dimethylbenzene are recycled via fractional distillation, reducing environmental impact and cost.
Industrial-Scale Production Considerations
Large-scale synthesis employs continuous flow reactors to enhance heat transfer and reduce reaction times. A 2023 study demonstrated a 15% yield increase using microfluidic systems with DMF at 100°C. Safety protocols for handling corrosive chlorinated reagents (e.g., 3-chlorobenzoyl chloride) include closed-system processing and neutralization traps .
Chemical Reactions Analysis
Types of Reactions
1-(3-Chlorobenzoyl)-2-methylpiperazine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 3-chlorobenzoyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products Formed
Substitution: Products with different substituents replacing the chlorine atom.
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced forms of the compound.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
Scientific Research Applications
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Pharmaceutical Development
- The compound is investigated for its potential as a therapeutic agent due to its structural similarity to known pharmacologically active compounds. Its interactions with biological targets such as receptors and enzymes are under study, particularly in relation to central nervous system disorders.
- Anticonvulsant Activity
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Antimicrobial Properties
- There is ongoing research into the antimicrobial effects of this compound against various pathogens. Its ability to inhibit bacterial growth makes it a candidate for further investigation in the field of infectious diseases.
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Neuropharmacology
- The potential neuroprotective effects of 1-(3-Chlorobenzoyl)-2-methylpiperazine are being explored, particularly in models of neurodegenerative diseases. Studies focus on its ability to modulate neurotransmitter systems and protect neuronal cells from damage.
Table 1: Summary of Research Findings on 1-(3-Chlorobenzoyl)-2-methylpiperazine
Mechanism of Action
The mechanism of action of 1-(3-Chlorobenzoyl)-2-methylpiperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, inhibiting their activity. The exact pathways and targets depend on the specific application and the structure of the compound it is being used to synthesize.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues and their functional differences:
Functional Differences
- 2-Methylpiperazine vs. Piperazine: The methyl group at position 2 stabilizes distinct core units in aluminophosphate frameworks via strong hydrogen bonding, leading to unique crystalline structures . In CeO₂-based slurries, 2-methylpiperazine exhibits a stronger inhibitory effect on SiO₂ removal (maximum selectivity ratio of 16 at pH 4, 10, and 12) compared to piperazine, making it superior for precision polishing applications .
- H-7 vs. 1-(3-Chlorobenzoyl)-2-methylpiperazine: H-7’s isoquinolinesulfonyl group confers potent PKC inhibition (Ki = 6 µM for PKC), whereas the 3-chlorobenzoyl group in the target compound may favor different biological targets due to its benzoyl moiety’s electron-withdrawing properties . H-7 reverses PMA-induced blockade of calcium signaling in B lymphoma cells, suggesting its utility in studying cytoskeletal-dependent pathways .
Aromatic Substituents (e.g., 3-Chlorophenyl vs. Trimethoxybenzyl) :
- Bulky aromatic groups (e.g., trimethoxybenzyl in ) may enhance lipophilicity and blood-brain barrier penetration, whereas the 3-chlorobenzoyl group could improve metabolic stability .
Biological Activity
1-(3-Chlorobenzoyl)-2-methylpiperazine is a piperazine derivative that has garnered attention in pharmaceutical and biological research due to its potential therapeutic applications. This compound, characterized by the presence of a chlorobenzoyl group, exhibits various biological activities, including antimicrobial, anticonvulsant, and anticancer properties. This article aims to provide a detailed overview of the biological activity of 1-(3-Chlorobenzoyl)-2-methylpiperazine, supported by data tables and relevant case studies.
Chemical Structure and Properties
1-(3-Chlorobenzoyl)-2-methylpiperazine is identified by its molecular formula and a molecular weight of 220.68 g/mol. The compound features a piperazine ring substituted with a 3-chlorobenzoyl group and a methyl group, which influences its chemical reactivity and biological interactions.
Antimicrobial Activity
Research has indicated that 1-(3-Chlorobenzoyl)-2-methylpiperazine exhibits significant antimicrobial properties. A study evaluated its efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were determined to assess its potency.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
These findings suggest that the compound has promising potential as an antimicrobial agent, particularly against gram-positive bacteria.
Anticonvulsant Activity
The anticonvulsant effects of 1-(3-Chlorobenzoyl)-2-methylpiperazine were investigated in animal models. The compound was tested using the maximal electroshock seizure (MES) test, revealing a protective effect against induced seizures.
| Dose (mg/kg) | % Protection |
|---|---|
| 50 | 60 |
| 100 | 80 |
The results indicate that higher doses corresponded with increased protection against seizures, suggesting that the compound may modulate GABAergic transmission or other neurochemical pathways involved in seizure activity.
Anticancer Properties
In vitro studies have demonstrated the potential anticancer activity of 1-(3-Chlorobenzoyl)-2-methylpiperazine against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The compound's cytotoxic effects were assessed using an MTT assay.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 20 |
The IC50 values indicate that the compound effectively inhibits cell proliferation in these cancer cell lines, highlighting its potential as an anticancer agent.
The biological activity of 1-(3-Chlorobenzoyl)-2-methylpiperazine is believed to be mediated through several mechanisms:
- Antimicrobial Mechanism : The chlorobenzoyl group may interact with bacterial cell membranes or inhibit essential metabolic pathways.
- Anticonvulsant Mechanism : It is hypothesized that the compound enhances GABA receptor activity, leading to increased inhibitory neurotransmission.
- Anticancer Mechanism : The compound may induce apoptosis in cancer cells through the activation of caspase pathways or inhibition of cell cycle progression.
Case Studies
Several case studies have explored the therapeutic potential of piperazine derivatives similar to 1-(3-Chlorobenzoyl)-2-methylpiperazine. For instance, a study published in the Journal of Medicinal Chemistry highlighted the structure-activity relationship (SAR) of piperazine derivatives, emphasizing modifications that enhance biological activity and reduce toxicity.
Q & A
Basic Research Questions
Q. How can the synthesis of 1-(3-Chlorobenzoyl)-2-methylpiperazine be optimized for improved yield and purity?
- Methodological Answer :
- Reaction Conditions : Use DMF as a polar aprotic solvent with K₂CO₃ as a base to facilitate nucleophilic substitution (e.g., benzoylation of 2-methylpiperazine) . Propargyl bromide analogs in similar syntheses suggest dropwise addition at room temperature to minimize side reactions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) effectively separates intermediates. For final products, recrystallization from ethanol or methanol enhances purity .
- Challenges : Steric hindrance from the 3-chlorobenzoyl group may reduce reaction rates; extended reaction times (6–12 hours) or elevated temperatures (40–60°C) could mitigate this .
Q. What analytical techniques are critical for characterizing 1-(3-Chlorobenzoyl)-2-methylpiperazine?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., 400–500 MHz) identify substituent positions. For example, methylpiperazine protons resonate at δ 2.5–3.0 ppm, while aromatic protons from the chlorobenzoyl group appear at δ 7.2–8.0 ppm .
- LCMS/HRMS : Confirm molecular weight (e.g., [M+H]⁺ peaks) and detect impurities. Discrepancies between calculated and observed elemental analysis (e.g., C, H, N) may indicate hydration or residual solvents .
- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays) .
Q. How can solubility and bioavailability be predicted for this compound?
- Methodological Answer :
- Computational Tools : Calculate Log S (water solubility) and topological polar surface area (TPSA) using software like Molinspiration. A TPSA <60 Ų suggests moderate blood-brain barrier permeability .
- Experimental Validation : Perform shake-flask solubility tests in PBS (pH 7.4) and DMSO. For bioavailability, use Caco-2 cell models to assess intestinal absorption .
Advanced Research Questions
Q. How to design molecular docking studies to identify biological targets of 1-(3-Chlorobenzoyl)-2-methylpiperazine?
- Methodological Answer :
- Target Selection : Prioritize receptors with piperazine-binding pockets (e.g., serotonin 5-HT₁A/₂A, dopamine D₂) based on structural analogs .
- Software Setup : Use AutoDock Vina or Schrödinger Suite. Prepare the ligand (optimize 3D geometry with Open Babel) and receptor (PDB ID: e.g., 6WGT for 5-HT receptors).
- Validation : Compare docking scores with known ligands (e.g., aripiprazole for D₂) and validate via mutagenesis or competitive binding assays .
Q. What strategies address contradictory data in biological activity profiles?
- Methodological Answer :
- Reproducibility Checks : Verify assay conditions (e.g., cell line viability, ATP levels in cytotoxicity assays). For example, inconsistencies in IC₅₀ values may arise from variable ATP detection methods .
- Metabolic Stability : Test hepatic microsome stability (e.g., rat/human liver microsomes) to rule out rapid degradation masking true activity .
Q. How to conduct structure-activity relationship (SAR) studies for analogs of this compound?
- Methodological Answer :
- Substituent Variation : Synthesize derivatives with substituents at the 3-chlorobenzoyl or 2-methylpiperazine positions. For example, replace Cl with Br or CF₃ to study electronic effects .
- Biological Testing : Compare IC₅₀ values in target assays (e.g., anticancer or antimicrobial). Use regression analysis to correlate logP values with activity .
Q. How to evaluate the compound’s stability under physiological conditions?
- Methodological Answer :
- Hydrolysis Studies : Incubate in simulated gastric fluid (pH 2) and intestinal fluid (pH 7.4) at 37°C. Monitor degradation via HPLC; chlorobenzoyl groups are prone to hydrolysis under acidic conditions .
- Light/Temperature Stability : Store samples under accelerated conditions (40°C/75% RH, UV light) and assess purity changes over 4–8 weeks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
